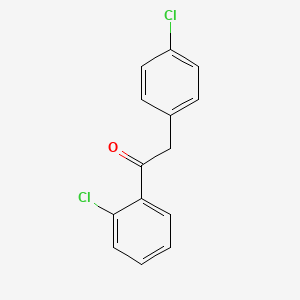
1-(2-Chlorophenyl)-2-(4-chlorophenyl)ethanone
Cat. No. B8590587
M. Wt: 265.1 g/mol
InChI Key: HTDREFHTYBJGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07271266B2
Procedure details


To a dried three-neck round bottom flask fitted with a condenser and addition funnel was added magnesium (2.217 g, 91.2 mmol) and anhydrous ether (60 mL). A solution of 4-chlorobenzyl bromide (18.74 g, 91.2 mmol) in ether (100 mL) was added dropwise via the addition funnel at room temperature. After the addition, the reaction mixture was heated at 34° C. for 1 hour. The reaction mixture was allowed to cool to room temperature. One half of the volume of the ether solution was then added to another dried flask charged with a solution of 2-chlorobenzonitrile (5.228 g, 38.0 mmol) in ether (70 mL). The resulting reaction mixture was stirred at 34° C. for 3 hours. The reaction was cooled to room temperature and quenched slowly with 2 M aq. HCl. The solution was diluted with ethyl acetate, and the organic portion was washed with 2N aq. HCl, water, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was purified by flash chromatography (silica gel) eluting with 7% ethyl acetate/hexane) to afford product.







Identifiers


|
REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:22]CC>>[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14](=[O:22])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([Cl:2])=[CH:4][CH:5]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
18.74 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
5.228 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
34 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 34° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a dried three-neck round bottom flask fitted with a condenser and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched slowly with 2 M aq. HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic portion was washed with 2N aq. HCl, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography (silica gel)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 7% ethyl acetate/hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford product
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1)C(CC1=CC=C(C=C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
